



# Application Notes and Protocols for AZD5363 (Capivasertib)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | AZ 12216052 |           |
| Cat. No.:            | B15619354   | Get Quote |

Note: Initial searches for "AZ 12216052" did not yield specific information on a commercially available research compound. Therefore, these application notes and protocols have been generated for the well-characterized pan-Akt inhibitor, AZD5363 (also known as Capivasertib), as a representative example to fulfill the detailed requirements of the request.

## Introduction

AZD5363, also known as Capivasertib, is a potent, orally bioavailable, and selective inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[4][5][6] AZD5363 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines and in vivo tumor models, particularly those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][7] These notes provide an overview of AZD5363, its mechanism of action, and protocols for its use in preclinical research.

## **Supplier and Purchasing Information**

AZD5363 is available from several commercial suppliers for research purposes. It is crucial to source the compound from a reputable vendor to ensure its purity and identity.



| Supplier          | Product Name              | Catalog Number | Purity        |
|-------------------|---------------------------|----------------|---------------|
| Selleck Chemicals | Capivasertib<br>(AZD5363) | S8019          | ≥99%          |
| MedChemExpress    | Capivasertib              | HY-15431       | >98%          |
| APExBIO           | AZD5363                   | A4424          | >98%          |
| Tocris Bioscience | AZD 5363                  | 6978           | ≥98% (HPLC)   |
| Cayman Chemical   | AZD 5363                  | 17094          | ≥98%          |
| LKT Labs          | AZD-5363                  | A9876          | Not specified |
| Abcam             | Capivasertib<br>(AZD5363) | ab282438       | >95%          |

## **Quantitative Data Summary**

The following tables summarize the key in vitro and cellular inhibitory activities of AZD5363.

Table 1: In Vitro Kinase Inhibitory Activity[2][8][9]

| Target | IC50 (nM) |
|--------|-----------|
| Akt1   | 3         |
| Akt2   | 7-8       |
| Akt3   | 7-8       |
| P70S6K | 6         |
| PKA    | 7         |
| ROCK1  | 470       |
| ROCK2  | 60        |

Table 2: Cellular Activity - Inhibition of Substrate Phosphorylation[1][3][7][10]



| Cell Line                  | Downstream Target | IC <sub>50</sub> (μΜ) |
|----------------------------|-------------------|-----------------------|
| BT474c (Breast Cancer)     | pGSK3β            | 0.76                  |
| pPRAS40                    | 0.31              |                       |
| LNCaP (Prostate Cancer)    | pGSK3β            | 0.06                  |
| pPRAS40                    | 0.22              |                       |
| MDA-MB-468 (Breast Cancer) | pGSK3β            | 0.38                  |
| pPRAS40                    | 0.39              |                       |

Table 3: Cellular Activity - Anti-proliferative Effects[2][11]

| Cell Line                     | Assay         | IC <sub>50</sub> (μM) | Incubation Time |
|-------------------------------|---------------|-----------------------|-----------------|
| AGS (Gastric Cancer)          | MTT           | Not specified         | 72 hours        |
| AN3-CA (Endometrial Cancer)   | CellTiter-Glo | 0.869                 | 5 days          |
| MDA-MB-231 (Breast<br>Cancer) | SRB           | 60.52                 | 72 hours        |
| HGS27 (Gastric<br>Cancer)     | SRB           | 4.6                   | 72 hours        |
| N87 (Gastric Cancer)          | SRB           | 14.18                 | 72 hours        |
| SNU-1 (Gastric<br>Cancer)     | SRB           | 24.04                 | 72 hours        |
| MKN45 (Gastric<br>Cancer)     | SRB           | 30.0                  | 72 hours        |
| MGC803 (Gastric<br>Cancer)    | SRB           | 44.4                  | 72 hours        |

# **Signaling Pathway**



AZD5363 targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the mechanism of action of AZD5363.





Click to download full resolution via product page

Caption: Mechanism of action of AZD5363 in the PI3K/Akt/mTOR signaling pathway.

# Experimental Protocols Preparation of AZD5363 Stock Solution

#### Materials:

- AZD5363 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

#### Protocol:

- To prepare a 10 mM stock solution, dissolve 4.29 mg of AZD5363 (MW: 428.92 g/mol ) in 1 mL of DMSO.[12][8]
- Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.
   [10]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for several months.[10]

# Protocol 1: Western Blot Analysis of Akt Pathway Inhibition

This protocol is designed to assess the effect of AZD5363 on the phosphorylation status of Akt and its downstream targets.[4][5][11][13]

#### Materials:

- Cancer cell line of interest (e.g., BT474c, LNCaP)
- Complete cell culture medium



- AZD5363 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for Western blot analysis of Akt pathway inhibition by AZD5363.



#### Procedure:

- Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of AZD5363 (e.g., 0.1, 1, 10 μM) or DMSO as a vehicle control for the desired time (e.g., 2, 6, 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[4]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

## **Protocol 2: Cell Viability/Proliferation Assay**

This protocol measures the effect of AZD5363 on cell viability and proliferation using a colorimetric or luminescent assay.[1][4]

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium



- · 96-well plates
- AZD5363 stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
- Plate reader

### **Experimental Workflow:**



Click to download full resolution via product page

Caption: Workflow for cell viability/proliferation assay with AZD5363.

Procedure:



- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]
- Treatment: Treat the cells with a serial dilution of AZD5363 (e.g., 0.01 to 30 μM) or DMSO as a vehicle control.
- Incubation: Incubate the plate for a desired period, typically 48 to 72 hours.[4]
- Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
   [4]
- Measurement: Measure the absorbance or luminescence using a plate reader.[4]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value by plotting the data using a non-linear regression model.

## In Vivo Studies

For in vivo experiments, AZD5363 can be administered orally. A common formulation is a solution in a DMSO/Kleptose buffer.[10] Dosing regimens in mouse xenograft models have ranged from 100 to 300 mg/kg, administered orally.[1][10] It is recommended to perform a tolerability study in the specific animal model before commencing efficacy studies.[3]

## **Troubleshooting**

- Poor solubility: If the compound does not fully dissolve, gentle warming (37°C) and sonication can be applied.[10] For in vivo formulations, ensure the co-solvents are added sequentially and mixed thoroughly.[2]
- Variability in results: Ensure consistent cell seeding density, treatment times, and reagent preparation. Use a fresh aliquot of the stock solution for each experiment.
- No effect on phosphorylation: Confirm the activation of the Akt pathway in the chosen cell line under basal conditions. Some cell lines may require stimulation with a growth factor to activate the pathway.

## **Safety Precautions**



AZD5363 is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information. For research use only. Not for human or veterinary use.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD5363 [openinnovation.astrazeneca.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD 5363 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. targetmol.com [targetmol.com]
- 12. rndsystems.com [rndsystems.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD5363 (Capivasertib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619354#az-12216052-supplier-and-purchasing-information]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com